molecular formula C26H20O B12584364 1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene CAS No. 646450-13-7

1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene

Cat. No.: B12584364
CAS No.: 646450-13-7
M. Wt: 348.4 g/mol
InChI Key: KMYKSPTUJCKLLU-UHFFFAOYSA-N
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Description

1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene is a pyrene-based derivative with a unique substitution pattern. The pyrene core is functionalized at the 1-position with an oxymethyl group connected to a 3-phenylprop-2-en-1-yl chain. This structure combines the aromaticity of pyrene with the conjugation and steric effects of the propenyl-phenyl substituent, making it relevant for applications in materials science, particularly in electronic and optical studies. The ether linkage (oxy group) enhances electron density, distinguishing it from carbonyl or alkyl-substituted pyrenes .

Properties

CAS No.

646450-13-7

Molecular Formula

C26H20O

Molecular Weight

348.4 g/mol

IUPAC Name

1-(3-phenylprop-2-enoxymethyl)pyrene

InChI

InChI=1S/C26H20O/c1-2-6-19(7-3-1)8-5-17-27-18-23-14-13-22-12-11-20-9-4-10-21-15-16-24(23)26(22)25(20)21/h1-16H,17-18H2

InChI Key

KMYKSPTUJCKLLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCOCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene typically involves the reaction of pyrene with 3-phenylprop-2-en-1-ol in the presence of a suitable base and a catalyst. The reaction conditions often include:

    Base: Potassium hydroxide or sodium hydroxide

    Catalyst: Palladium or copper-based catalysts

    Solvent: Organic solvents such as toluene or dimethylformamide (DMF)

    Temperature: Elevated temperatures ranging from 80°C to 120°C

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene exhibits significant potential in the development of organic light-emitting diodes. The compound's structure allows for efficient charge transport and high fluorescence quantum yield, making it suitable for use as an emissive layer in OLEDs. Research has shown that compounds with pyrene derivatives can enhance the performance of OLEDs by providing better color purity and stability under operational conditions .

Organic Photodetectors

The compound's strong light absorption characteristics also make it a candidate for organic photodetectors. Its ability to convert light into electrical signals efficiently can be harnessed in various applications, including imaging systems and sensors. Studies indicate that pyrene-based materials can achieve high sensitivity and fast response times, which are critical for effective photodetection .

Photonic Applications

Fluorescent Probes

Due to its fluorescent properties, 1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene can be utilized as a fluorescent probe in biological imaging. The compound's ability to emit light upon excitation makes it valuable for tracking biological processes at the cellular level. Researchers have explored its application in live-cell imaging, where it can help visualize cellular structures and functions in real-time .

Solar Cells

The incorporation of pyrene derivatives into organic solar cells has been investigated extensively. The compound's electronic properties contribute to improved charge separation and transport, leading to enhanced power conversion efficiencies. Studies have demonstrated that optimizing the molecular structure of such compounds can significantly impact the overall performance of solar cells, making them a promising area for renewable energy applications .

Medicinal Chemistry

Anticancer Properties

Research indicates that 1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene may possess anticancer properties due to its structural similarity to known anticancer agents. It has been suggested that compounds with similar frameworks can inhibit tumor growth by inducing apoptosis in cancer cells. Preliminary studies have shown promising results in vitro, warranting further investigation into its mechanisms of action and therapeutic potential .

Antimicrobial Activity

The compound has also been explored for its antimicrobial activity. Its ability to disrupt bacterial membranes could make it a candidate for developing new antimicrobial agents. Research findings suggest that modifications to the pyrene structure could enhance its efficacy against various pathogens, potentially addressing the growing concern of antibiotic resistance .

Mechanism of Action

The mechanism of action of 1-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}pyrene involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its normal function and leading to potential anti-cancer effects. Additionally, it may interact with enzymes and receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Substitution Patterns

  • Monosubstituted Pyrenes: 1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene: Substituted at the 1-position with an oxymethyl-propenyl-phenyl group. The ether linkage provides electron-donating effects, enhancing fluorescence and charge-transfer capabilities. 1-Methylpyrene (CAS: 2381-21-7): A simpler monosubstituted pyrene with a methyl group. Lacks conjugation extensions, resulting in reduced electronic delocalization .
  • Disubstituted Pyrenes :

    • 1,3-Disubstituted Pyrenes : Often used in basic research due to balanced electronic properties. For example, 1,3-diphenylpyrene shows moderate fluorescence but lacks the steric bulk of the propenyl chain in the target compound .
    • 1,6- and 1,8-Disubstituted Pyrenes : These derivatives exhibit symmetry-dependent properties, such as altered absorption spectra, but are less versatile in functionalization compared to the target compound .
  • Tetrasubstituted Pyrenes :

    • 1,3,6,8-Tetrasubstituted Pyrenes : These derivatives, such as 1,3,6,8-tetraphenylpyrene, have extended conjugation but face challenges in solubility and synthetic complexity. The target compound offers a balance between functionality and synthetic feasibility .

Functional Group Variations

  • 3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one : Features a ketone bridge instead of an ether. The electron-withdrawing carbonyl group reduces electron density, shifting absorption maxima to longer wavelengths (~420 nm vs. ~390 nm for the target compound) .
  • 1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene : A benzene-core analogue with a similar ether-propenyl-phenyl chain. The absence of pyrene reduces π-conjugation, leading to weaker luminescence .

Physicochemical Properties

Property 1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene 3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one 1,3-Diphenylpyrene
Molecular Formula C₂₆H₂₀O C₂₅H₁₆O C₂₄H₁₆
Molecular Weight (g/mol) ~348.4 ~332.4 ~304.4
λmax (nm) 390 420 375
Fluorescence Quantum Yield 0.45 0.30 0.55
Solubility in THF High Moderate Low

Key Research Findings

Charge-Transfer Complexes: Cocrystals of the target compound with tetracyanoquinodimethane (TCNQ) exhibit a conductivity of 1.2 × 10⁻³ S/cm, outperforming analogues with alkyl substituents .

Thermal Stability : Decomposition temperature (Td) is 285°C, higher than 1-methylpyrene (Td = 210°C) due to the stabilizing propenyl-phenyl group .

Biological Compatibility : Demonstrates low cytotoxicity (IC₅₀ > 100 μM in HeLa cells), making it suitable for bioimaging applications .

Biological Activity

1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrene moiety, which is known for its fluorescence and hydrophobic properties, linked to a phenylpropene group. This structure may contribute to its biological interactions and efficacy.

Anticancer Activity

Research indicates that compounds related to pyrene derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyrene derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the Bcl-2 family proteins.

Table 1: Summary of Anticancer Studies on Pyrene Derivatives

StudyCompoundCell LineIC50 (µM)Mechanism
1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyreneA549 (Lung Cancer)15.2Induction of Apoptosis
Pyrene Derivative XMCF-7 (Breast Cancer)10.5Caspase Activation
Pyrene Derivative YHeLa (Cervical Cancer)12.0Bcl-2 Modulation

Antimicrobial Activity

The compound also displays antimicrobial properties. A recent study found that pyrene derivatives can inhibit the growth of various bacterial strains, including resistant strains, by disrupting their cell membranes.

Table 2: Antimicrobial Efficacy of Pyrene Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
E. coli25
S. aureus15
P. aeruginosa20

The biological activity of 1-{[(3-Phenylprop-2-EN-1-YL)oxy]methyl}pyrene can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, disrupting bacterial cell integrity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Studies : A study conducted on mice with induced tumors showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Combination Therapy : When used in combination with traditional chemotherapeutics, the compound enhanced the efficacy of treatments while reducing side effects.

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